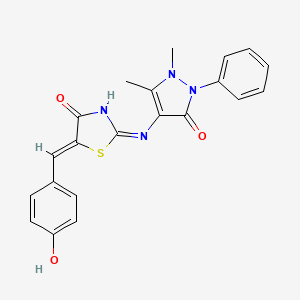
(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a compound featuring a thiazole ring and pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole structures. For instance, thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 44 | MCF-7 | 0.45 |
| 44 | A549 | 0.53 |
| 44 | HeLa | 0.52 |
| 48a | MCF-7 | 0.16 |
| 48b | A2780 | 0.11 |
These compounds exhibit selective cytotoxicity, with some showing a selectivity index (SI) ranging from 3 to 15 against normal cells .
2. Antimicrobial Activity
The compound's pyrazole component has been associated with antibacterial and antifungal activities. Pyrazoles have demonstrated effectiveness against various pathogenic bacteria and fungi:
Recent studies indicate that thiazole derivatives also exhibit potent antimicrobial properties, further supporting the potential of this compound in treating infections .
3. Anti-inflammatory Properties
Thiazolidinone derivatives have been reported to possess anti-inflammatory effects through the inhibition of key inflammatory mediators. The compound's structure suggests that it could modulate pathways involved in inflammation, similar to other derivatives that have shown efficacy in reducing inflammatory markers .
4. Antioxidant Activity
The antioxidant capacity of thiazolidinone compounds is notable, with some exhibiting significant inhibition of lipid peroxidation and free radical scavenging abilities:
| Compound | EC50 (mM) |
|---|---|
| 3i | 0.565 |
| 3r | 0.708 |
These findings suggest that the incorporation of hydroxy groups in the structure enhances antioxidant activity .
Case Studies
A study conducted on a series of thiazolidinone derivatives demonstrated their ability to inhibit tyrosinase activity effectively, which is crucial for melanin synthesis and skin pigmentation disorders. The study found that specific analogs exhibited IC50 values as low as 0.11 µM against tyrosinase .
Another investigation into the anti-cancer properties revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in treated cells, highlighting their potential as therapeutic agents in oncology .
属性
IUPAC Name |
(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-18(20(28)25(24(13)2)15-6-4-3-5-7-15)22-21-23-19(27)17(29-21)12-14-8-10-16(26)11-9-14/h3-12,26H,1-2H3,(H,22,23,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKGMVSVSMOHRF-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













